2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride
Overview
Description
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride is a laboratory chemical1. It is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom23.
Synthesis Analysis
The synthesis of thiazole-based compounds involves various chemical reactions. For instance, 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH3. Another example is the synthesis of 1-adamantylcarbonylamides and (±)-10-camphorsulfonyl amides through coupling the commercially available 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride with 2-phenylthiazol-4-ethylamine4.Molecular Structure Analysis
The thiazole ring in 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties23. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral2.
Chemical Reactions Analysis
This compound is considered hazardous and reacts violently with water. Contact with water liberates toxic gas1.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride are not explicitly mentioned in the search results. However, it’s known that thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles2.
Scientific Research Applications
Synthesis and Chemical Properties
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride serves as a versatile intermediate in organic synthesis. Its application in the synthesis of heterocyclic compounds is well-documented. For instance, it is utilized in the synthesis of sulfonamide derivatives, highlighting its role in creating compounds with potential biological activities. The compound's reactivity towards different nucleophiles underpins its utility in constructing complex molecules (Zhuo Chen et al., 2010; T. Miura et al., 2015).
Biological Activities
The derivatives of 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride have been explored for their antiviral, anticancer, and enzyme inhibition activities. Research indicates that certain sulfonamide derivatives exhibit antiviral properties against tobacco mosaic virus, showcasing the potential of these derivatives in agricultural applications (Zhuo Chen et al., 2010). Furthermore, studies on thiazolidine-2,4-dione derivatives have revealed significant antiproliferative effects against various human cancer cell lines, suggesting the potential of 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride derivatives in cancer therapy (S. Chandrappa et al., 2008).
Material Science and Corrosion Inhibition
The structural versatility of 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride derivatives allows for their application in material science, particularly in corrosion inhibition. Studies have demonstrated that certain 1,3,4-thiadiazole derivatives effectively protect mild steel against corrosion in acidic environments, highlighting their potential as corrosion inhibitors in industrial applications (F. Bentiss et al., 2007).
Safety And Hazards
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage and may cause respiratory irritation1. It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection1.
Future Directions
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs. They have drawn the attention of chemists over the years due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers5. Medicinal chemists across the globe are still hopeful in finding some of the best medications from this class3.
properties
IUPAC Name |
2,4-diphenyl-1,3-thiazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S2/c16-21(18,19)15-13(11-7-3-1-4-8-11)17-14(20-15)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNJOBYLGNWNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594518 | |
Record name | 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | |
CAS RN |
868755-57-1 | |
Record name | 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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